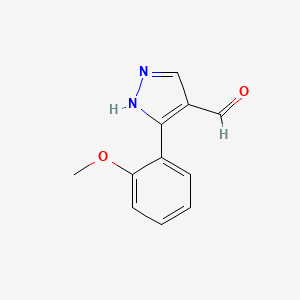
3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde derivatives involves multi-step reactions. One approach includes the Gewald synthesis technique, which starts with 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder to produce 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile. This intermediate is then treated with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Another method involves the Vilsmeier-Haack reaction to synthesize 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives . Additionally, reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline using NaBH4/I2 as a reducing agent has been described, which is carried out under neutral conditions at room temperature .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using X-ray diffraction. For instance, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reveals that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring, with the two ring planes inclined at an angle of 72.8(1)° . Similarly, the structure of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide shows a dihedral angle of 78.51(13)° between the pyrazole and thiophene rings, indicating a twisted conformation . These structural details are crucial for understanding the chemical behavior and potential applications of these compounds.
Chemical Reactions Analysis
The chemical reactivity of pyrazole derivatives can be inferred from their synthesis and subsequent reactions. Schiff bases, for example, are synthesized through the reaction of aldehydes with amines and have been shown to exhibit antimicrobial activity . The reductive amination process to produce secondary amines is another example of the chemical versatility of pyrazole derivatives . These reactions highlight the potential of pyrazole derivatives in the development of biologically active molecules and pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of intermolecular hydrogen bonds, as observed in the crystal packing of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, contributes to the stability of the crystal structure . The nonlinear optical activity of this molecule is attributed to the small energy gap between the frontier molecular orbitals . The thermal stability of these compounds is also noteworthy, with some derivatives being stable up to 190°C . Additionally, solvatochromic studies have shown that the photophysical properties of pyrazole derivatives, such as absorption and emission spectra, vary depending on the solvent used, which is indicative of their potential applications in optoelectronic devices .
Scientific Research Applications
Reductive Amination and Synthesis of Secondary Amines
A study by Bawa, Ahmad, and Kumar (2009) describes the reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-flouroaniline. This process is significant for synthesizing secondary amines, which are vital in pharmaceuticals, dyes, and fine chemicals production. The reaction was carried out under neutral conditions at room temperature, demonstrating a straightforward and efficient method for amine synthesis (Bawa, Ahmad, & Kumar, 2009).
Antimicrobial Activity of Chitosan Schiff Bases
Hamed et al. (2020) synthesized chitosan Schiff bases using 1-phenyl-3-(pyridine-3-yl)-1H-pyrazole-4-carbaldehyde and evaluated their antimicrobial properties. The study found that the antimicrobial activity depended on the Schiff base moiety, highlighting the potential of these compounds in developing new antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Synthesis of Bioactive Formylpyrazole Analogues
Gurunanjappa, Kameshwar, and Kariyappa (2017) reported the synthesis of 3-(1-hydroxynaphthalen-2-yl)-1-aryl-1H-pyrazole-4-carbaldehyde derivatives. These compounds exhibited promising in vitro antimicrobial and antioxidant activities. Such findings are crucial for developing new compounds with potential therapeutic applications (Gurunanjappa, Kameshwar, & Kariyappa, 2017).
Synthesis and Biological Investigations of Pyrazole-Appended Chalcones
Prasath et al. (2015) synthesized new quinolinyl chalcones containing a pyrazole group, which demonstrated significant antimicrobial properties. This study suggests the potential of pyrazole-based compounds in developing new antimicrobial agents and their importance in medicinal chemistry (Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015).
Synthesis and Antioxidant Activity of Pyrazole Derivatives
Sudha, Subbaiah, and Mahalakshmi (2021) synthesized a series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and evaluated their antioxidant and anti-inflammatory activities. This study adds to the understanding of pyrazole derivatives as potential antioxidants and anti-inflammatory agents (Sudha, Subbaiah, & Mahalakshmi, 2021).
Synthesis of Novel Pyrazole-Based Heterocycles
Bhat et al. (2016) synthesized a new series of pyrazole-based heterocycles and evaluated their antimicrobial activities. The study's findings underscore the significance of pyrazole derivatives in developing antimicrobial agents, contributing to the broader field of pharmaceutical research (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-5-3-2-4-9(10)11-8(7-14)6-12-13-11/h2-7H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQVRLREJSNDQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=NN2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301236962 | |
| Record name | 3-(2-Methoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301236962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
CAS RN |
26033-21-6 | |
| Record name | 3-(2-Methoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26033-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301236962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



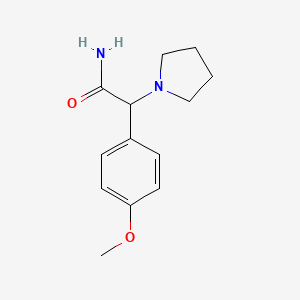

![5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B3022438.png)
![({5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetic acid](/img/structure/B3022442.png)

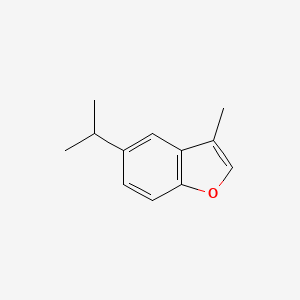

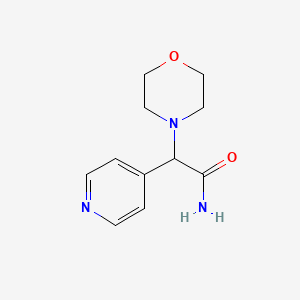
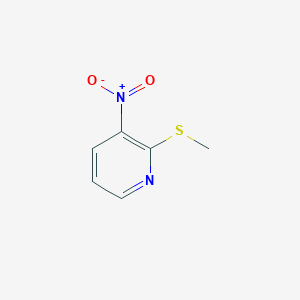
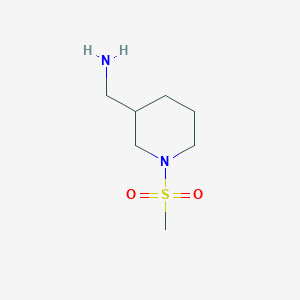
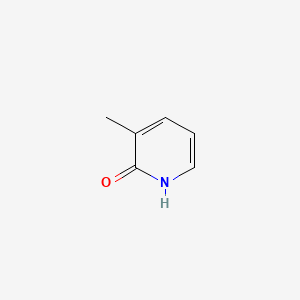
![[4-[(4-methylpiperidin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid](/img/structure/B3022451.png)
![[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B3022452.png)
![3-[({5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid](/img/structure/B3022455.png)